molecular formula C4H4N2O2 B3224842 4-Oxazolecarboxaldehyde, 2-amino- CAS No. 1240601-34-6

4-Oxazolecarboxaldehyde, 2-amino-

Cat. No.: B3224842
CAS No.: 1240601-34-6
M. Wt: 112.09 g/mol
InChI Key: HJZRVIBAOCXJNA-UHFFFAOYSA-N
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Description

4-Oxazolecarboxaldehyde, 2-amino- (hypothetical structure: C₄H₃N₂O₂) is an oxazole derivative featuring a carboxaldehyde group at position 4 and an amino group at position 2 of the heterocyclic ring. These compounds are of interest in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive aldehyde moiety and tunable electronic properties from substituents on the oxazole ring .

Properties

IUPAC Name

2-amino-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZRVIBAOCXJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304727
Record name 2-Amino-4-oxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240601-34-6
Record name 2-Amino-4-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240601-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-oxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolecarboxaldehyde, 2-amino- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-oxazoline with formic acid, which leads to the formation of the desired oxazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Oxazolecarboxaldehyde, 2-amino- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolecarboxaldehyde, 2-amino- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Oxazolecarboxylic acid

    Reduction: 4-Oxazolecarbinol

    Substitution: Various substituted oxazole derivatives

Scientific Research Applications

Pharmaceutical Applications

4-Oxazolecarboxaldehyde, 2-amino- serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form diverse biologically active compounds makes it a valuable building block in drug development.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of several bioactive molecules, including:

  • Antimicrobial agents : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties, making them candidates for new antibiotics .
  • Anti-inflammatory drugs : Some oxazole derivatives have shown potential in reducing inflammation and pain in preclinical studies .

Case Study: Antimicrobial Activity

A study conducted on oxazole derivatives demonstrated their effectiveness against various bacterial strains, showcasing the potential for developing new antibiotics from 4-oxazolecarboxaldehyde derivatives. The derivatives were tested for Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, yielding promising results.

Material Science Applications

4-Oxazolecarboxaldehyde, 2-amino- is also explored for its applications in material science, particularly in the synthesis of polymers.

Polymerization

The compound can undergo living cationic ring-opening polymerization to form poly(oxazoline)s, which are versatile materials with potential uses in drug delivery systems and biomaterials .

PropertyValue
Boiling PointNot specified
Glass Transition TempVaries by polymer type
SolubilitySoluble in polar solvents

Ligand Development

In asymmetric catalysis, ligands derived from 4-oxazolecarboxaldehyde are used due to their chiral properties. These ligands facilitate various catalytic transformations, enhancing reaction selectivity and efficiency.

Asymmetric Catalysis

Chiral 2-oxazoline ligands derived from this compound have been extensively studied for their application in:

  • Enantioselective synthesis : They improve the yield of chiral products significantly compared to non-chiral ligands.
  • Metal-catalyzed reactions : These ligands are effective in reactions such as cross-coupling and hydrogenation .

Analytical Applications

The compound is also used as a reagent in analytical chemistry for the detection and quantification of other compounds.

Gas Chromatography

Derivatives of 4-oxazolecarboxaldehyde can be analyzed through gas chromatography (GC), allowing for the identification of fatty acids through dimethyloxazoline derivatives .

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxaldehyde, 2-amino- involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolecarboxaldehyde Derivatives

The following table summarizes key structural and functional differences between 4-Oxazolecarboxaldehyde, 2-amino-, and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-Oxazolecarboxaldehyde 118994-84-6 C₄H₃NO₂ 97.07 None Laboratory reagent; precursor for heterocyclic synthesis .
2-Methyl-4-oxazolecarboxaldehyde 113732-84-6 C₅H₅NO₂ 111.1 Methyl (C-2) Enhanced steric bulk; potential intermediate in drug design .
5-Methyl-2-phenyl-4-oxazolecarboxaldehyde 70170-23-9 C₁₁H₉NO₂ 187.20 Phenyl (C-2), methyl (C-5) Increased aromaticity; used in coordination chemistry and catalysis .
5-Azido-2-(1-methylethyl)-4-oxazolecarboxaldehyde 153683-99-9 C₇H₈N₄O₂ 180.16 Isopropyl (C-2), azido (C-5) High reactivity (azide group); candidate for click chemistry applications .
2-(2-Aminophenyl)-4-oxazolecarboxaldehyde N/A C₁₀H₈N₂O₂ ~188.18* 2-Aminophenyl (C-2) Dual functionality (amine + aldehyde); potential use in Schiff base ligand synthesis .

*Hypothetical molecular weight based on formula.

Key Structural and Functional Insights:

  • Electronic Effects : Substituents like methyl (electron-donating) or azido (electron-withdrawing) alter the oxazole ring’s electron density, impacting reactivity in nucleophilic additions or cycloadditions .
  • Steric Influence : Bulky groups (e.g., phenyl in 5-Methyl-2-phenyl-4-oxazolecarboxaldehyde) hinder reaction kinetics but stabilize intermediates in multi-step syntheses .
  • Functional Group Synergy: The 2-(2-aminophenyl) derivative combines aldehyde and amine groups, enabling applications in metal-organic frameworks (MOFs) or bioactive molecule synthesis .

Physicochemical Data:

  • Melting Points : Derivatives such as 2-(4-methylphenyl)hydrazinylidene-ethanamide (288°C) and 2-(4-methoxyphenyl) analog (274°C) indicate high thermal stability, likely due to hydrogen bonding and aromatic stacking .

Biological Activity

4-Oxazolecarboxaldehyde, 2-amino- is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

4-Oxazolecarboxaldehyde, 2-amino- features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of 4-oxazolecarboxaldehyde exhibit notable antimicrobial properties. A study synthesized several oxazole-based compounds and evaluated their antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxic Effects

The cytotoxicity of 4-oxazolecarboxaldehyde derivatives has also been investigated. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines. For instance, one study reported that specific analogs exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

The mechanism of action for the biological activity of 4-oxazolecarboxaldehyde is believed to involve interaction with cellular enzymes and receptors. Preliminary studies suggest that these compounds may inhibit key metabolic pathways in bacteria and cancer cells, disrupting their growth and survival .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized a series of N-acyl-α-amino acids derived from 4-oxazolecarboxaldehyde and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that several compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 4-oxazolecarboxaldehyde derivatives on human breast cancer cells (MCF-7). The study found that specific derivatives led to a decrease in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment .

Data Tables

Compound Target Organism MIC (µg/mL) Cytotoxicity (IC50 µM)
4-Oxazolecarboxaldehyde Derivative AE. coli2515
4-Oxazolecarboxaldehyde Derivative BS. aureus3010
4-Oxazolecarboxaldehyde Derivative CHuman Breast Cancer (MCF-7)N/A8

Q & A

Q. What strategies validate the biological relevance of 2-amino-4-oxazolecarboxaldehyde derivatives?

  • Answer : Use orthogonal assays:
  • Primary screen : High-throughput fluorescence-based target engagement (e.g., kinase inhibition).
  • Secondary validation : SPR or ITC for binding affinity measurements.
  • Tertiary confirmation : X-ray crystallography of ligand-target complexes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxazolecarboxaldehyde, 2-amino-
Reactant of Route 2
Reactant of Route 2
4-Oxazolecarboxaldehyde, 2-amino-

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